![molecular formula C10H11N3S B1497487 1-[4-Methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]methanamine CAS No. 1082141-24-9](/img/structure/B1497487.png)

1-[4-Methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]methanamine

Descripción general

Descripción

This compound is a derivative of methanamine, which is a type of organic compound known as an aralkylamine . These are alkylamines in which the alkyl group is substituted at one carbon atom by an aromatic hydrocarbyl group .

Chemical Reactions Analysis

The chemical reactivity of similar compounds has been studied . For instance, Grimwood et al. (2011) demonstrated the chemical reactivity and interaction of similar compounds with biological targets.Aplicaciones Científicas De Investigación

Antifibrotic Activity

Thiazole derivatives have been studied for their potential in treating fibrotic diseases. The anti-fibrotic activity of thiazole compounds is significant as they can inhibit the expression of collagen and reduce the content of hydroxyproline in cell culture medium, indicating potential as novel anti-fibrotic drugs .

Anticancer Properties

Thiazole compounds are being explored for their anticancer properties. For instance, certain thiazole derivatives have been synthesized and structurally characterized for their potential as anticancer agents, particularly in the context of ruthenium complexes . These complexes can interact with various biological targets and may offer a new approach to cancer treatment.

Neuroprotective Effects

Some thiazole derivatives have shown promise as neuroprotective agents. They have been investigated for their potential to protect neuronal cells against degenerative diseases . This application is particularly relevant in the context of diseases like Parkinson’s, where dopaminergic neurons are affected.

Antimicrobial and Antiviral Activity

The thiazole ring is a component of many biologically active compounds with antimicrobial and antiviral activities. Thiazole derivatives have been reported to exhibit a broad spectrum of these activities, making them valuable in the development of new antimicrobial and antiviral drugs .

Immunomodulatory Potential

Thiazole derivatives have been evaluated for their immunosuppressive activity. This is important for the development of new immunosuppressant agents, which can be used to prevent organ transplant rejection and treat autoimmune diseases .

Enzyme Inhibition

Thiazoles have been identified as inhibitors of various enzymes, such as collagen prolyl 4-hydroxylases, which are involved in the synthesis of collagen. By inhibiting these enzymes, thiazole derivatives could serve as therapeutic agents for conditions related to excessive collagen production .

Pharmaceutical Ingredient Development

Thiazole derivatives are used in the development of active pharmaceutical ingredients (APIs). They can form the basis for drugs that specifically inhibit the activity of tyrosine kinases, which are implicated in certain types of leukemia .

Chemical Biology and Medicinal Chemistry

In chemical biology and medicinal chemistry, thiazole derivatives are employed in the construction of novel heterocyclic compound libraries. These libraries are essential for the discovery of compounds with potential biological activities, leading to the development of new drugs .

Propiedades

IUPAC Name |

(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3S/c1-7-9(5-11)14-10(13-7)8-3-2-4-12-6-8/h2-4,6H,5,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWRDCMSQIACDMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CN=CC=C2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70651684 | |

| Record name | 1-[4-Methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70651684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[4-Methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]methanamine | |

CAS RN |

1082141-24-9 | |

| Record name | 1-[4-Methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70651684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(S)-1-methyl-4,9-dihydro-3H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B1497408.png)

![(R)-1-(3-(6-(Trifluoromethyl)-1H-benzo[d]imidazol-2-yl)isoxazol-5-yl)ethanamine](/img/structure/B1497409.png)

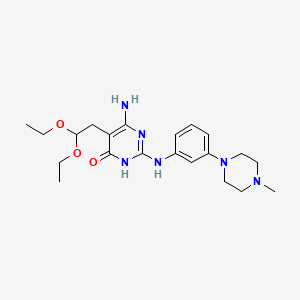

![2-((4-(4-Methylpiperazin-1-yl)phenyl)amino)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B1497423.png)

![2,7-Naphthalenedisulfonic acid, 5-(acetylamino)-3-[2-[4-[[3-[[[4-[2,4-bis(1,1-dimethylpropyl)phenoxy]butyl]amino]carbonyl]-4-hydroxy-1-naphthalenyl]oxy]phenyl]diazenyl]-4-hydroxy-, sodium salt (1:2)](/img/structure/B1497424.png)

![2-[(3,4-Dimethoxyphenyl)methyl]-7-[(2S,3S)-2-hydroxy-6-phenylhexan-3-yl]-5-methylimidazo[5,1-f][1,2,4]triazin-4(1H)-one](/img/structure/B1497432.png)

![(1S)-1-[4-(Tert-butyl)phenyl]-2,2,2-trifluoroethylamine](/img/structure/B1497439.png)